

# Application Notes and Protocols for T-1095A in Oral Glucose Tolerance Tests

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## Compound of Interest

Compound Name:	T-1095A
Cat. No.:	B1681200

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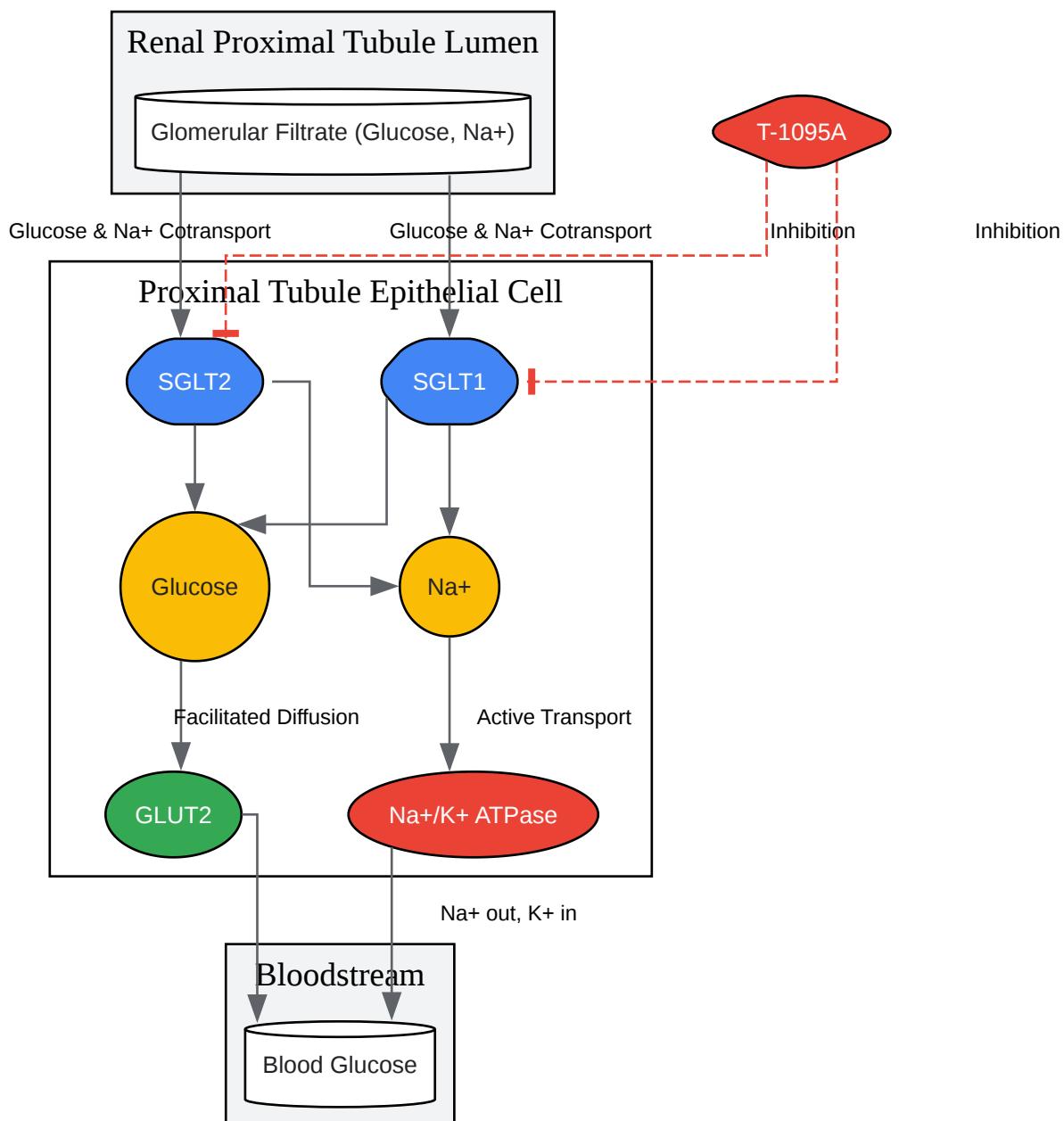
## Introduction

T-1095 is an orally active prodrug that is rapidly metabolized in the liver to its active form, **T-1095A**.<sup>[1][2]</sup> **T-1095A** functions as a potent, non-selective inhibitor of the sodium-glucose cotransporters SGLT1 and SGLT2.<sup>[1][2]</sup> These transporters are crucial for glucose reabsorption in the kidneys and glucose absorption in the intestine.<sup>[3][4]</sup> SGLT2, located in the S1 and S2 segments of the proximal tubule, is responsible for reabsorbing the majority of filtered glucose, while SGLT1, found in the S3 segment of the proximal tubule and the intestine, reabsorbs the remaining glucose.<sup>[3][4]</sup> By inhibiting both SGLT1 and SGLT2, **T-1095A** promotes urinary glucose excretion and reduces intestinal glucose uptake, thereby lowering blood glucose levels.<sup>[1][2][5]</sup> This insulin-independent mechanism makes **T-1095A** a subject of interest for diabetes research.<sup>[1][5]</sup>

The oral glucose tolerance test (OGTT) is a standard procedure used to assess an organism's ability to handle a glucose load. In the context of drug development, it is a valuable tool for evaluating the efficacy of antihyperglycemic agents like **T-1095A**. These application notes provide a summary of the effects of **T-1095A** in OGTTs and detailed protocols for conducting such studies in animal models.

## Mechanism of Action of T-1095A

**T-1095A** exerts its glucose-lowering effects by competitively inhibiting SGLT1 and SGLT2. In the kidneys, this inhibition reduces the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion (glucosuria).[6][7] In the intestine, inhibition of SGLT1 delays and reduces the absorption of dietary glucose.[3] This dual action helps to lower postprandial blood glucose levels.



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**Caption:** Signaling pathway of **T-1095A** in renal glucose reabsorption.

# Data Presentation: T-1095A in Oral Glucose Tolerance Tests

The following tables summarize the quantitative effects of T-1095 on blood glucose and plasma insulin levels during an OGTT in streptozotocin (STZ)-induced diabetic rats. These studies demonstrate that T-1095 significantly improves glucose tolerance.

Table 1: Effect of a Single Oral Administration of T-1095 on Blood Glucose Levels During an OGTT in STZ-Induced Diabetic Rats

Time (minutes)	Vehicle (Blood Glucose, mg/dL)	T-1095 (30 mg/kg) (Blood Glucose, mg/dL)	T-1095 (100 mg/kg) (Blood Glucose, mg/dL)
0 (Fasting)	350 ± 20	345 ± 25	355 ± 18
30	550 ± 30	450 ± 28*	400 ± 22
60	580 ± 35	420 ± 30	350 ± 25
120	500 ± 40	350 ± 25	280 ± 20**

\*Data are presented as mean ± SEM. Data are extrapolated and synthesized from graphical representations in Oku et al., 2000.[1] \*p<0.05, \*\*p<0.01 vs. Vehicle.

Table 2: Effect of a Single Oral Administration of T-1095 on Plasma Insulin Levels During an OGTT in STZ-Induced Diabetic Rats

Time (minutes)	Vehicle (Plasma Insulin, ng/mL)	T-1095 (100 mg/kg) (Plasma Insulin, ng/mL)
0 (Fasting)	0.8 ± 0.2	0.9 ± 0.2
30	1.5 ± 0.3	2.5 ± 0.4
60	1.2 ± 0.3	2.0 ± 0.3
120	0.9 ± 0.2	1.5 ± 0.3

\*Data are presented as mean  $\pm$  SEM. Data are extrapolated and synthesized from graphical representations in Oku et al., 2000.[1] \*p<0.05 vs. Vehicle.

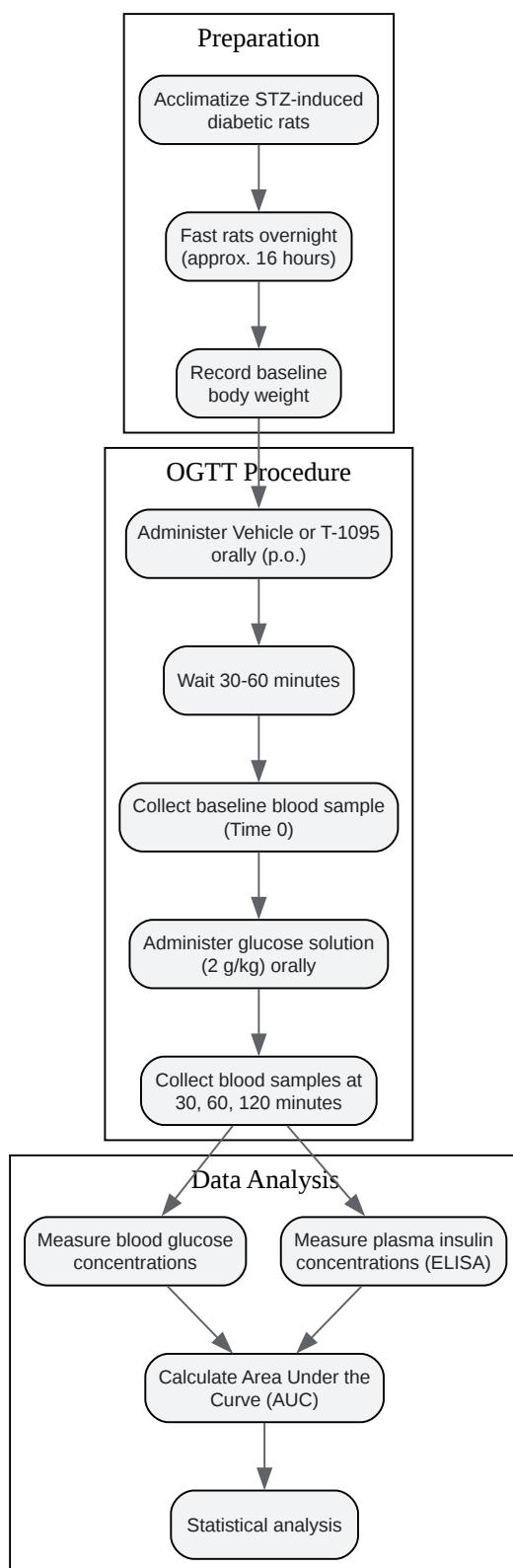
## Experimental Protocols

This section provides a detailed methodology for conducting an oral glucose tolerance test in a rat model to evaluate the efficacy of **T-1095A**.

Objective: To assess the effect of T-1095 on glucose tolerance in a diabetic rat model.

Animal Model: Streptozotocin (STZ)-induced diabetic rats are a commonly used model for Type 1 diabetes.[8][9] Diabetes can be induced by a single intraperitoneal injection of STZ (e.g., 65 mg/kg) in citrate buffer.[10] Blood glucose levels should be monitored, and rats with fasting blood glucose levels above 250 mg/dL are typically considered diabetic.[10]

Experimental Workflow:

[Click to download full resolution via product page](#)**Caption:** Experimental workflow for an oral glucose tolerance test.

**Materials:**

- T-1095
- Vehicle (e.g., 0.5% carboxymethyl cellulose)
- D-glucose solution (e.g., 40% w/v in sterile water)
- Glucometer and test strips
- Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)
- Oral gavage needles
- Anesthetic (if required for blood collection, though conscious sampling is preferred to avoid effects on glucose metabolism)
- Centrifuge
- Insulin ELISA kit

**Procedure:**

- Animal Preparation:
  - House the STZ-induced diabetic rats under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
  - Fast the rats overnight for approximately 16 hours before the experiment, with free access to water.[\[11\]](#)
  - On the day of the experiment, record the body weight of each rat.
- Drug Administration:
  - Prepare a solution or suspension of T-1095 in the chosen vehicle at the desired concentrations (e.g., 30 mg/kg and 100 mg/kg).

- Administer the vehicle or T-1095 solution orally by gavage. The volume should be based on the individual rat's body weight.
- Oral Glucose Tolerance Test:
  - Approximately 30 to 60 minutes after drug administration, take a baseline blood sample (Time 0) from the tail vein.
  - Immediately after the baseline blood sample is taken, administer a 2 g/kg body weight glucose solution orally by gavage.[12]
  - Collect subsequent blood samples at 30, 60, and 120 minutes post-glucose administration.[12]
- Sample Processing and Analysis:
  - Measure blood glucose concentrations immediately using a glucometer.
  - For insulin measurement, collect blood into EDTA-coated tubes, centrifuge at 4°C to separate the plasma, and store the plasma at -80°C until analysis.
  - Determine plasma insulin concentrations using a commercially available ELISA kit according to the manufacturer's instructions.
- Data Analysis:
  - Calculate the mean and standard error of the mean (SEM) for blood glucose and plasma insulin levels at each time point for each treatment group.
  - Calculate the area under the curve (AUC) for the glucose and insulin responses using the trapezoidal rule.
  - Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between the treatment groups. A p-value of less than 0.05 is typically considered statistically significant.

## Conclusion

**T-1095A** demonstrates significant potential in improving glycemic control in diabetic animal models, as evidenced by its performance in oral glucose tolerance tests. The provided protocols offer a standardized framework for researchers to further investigate the therapeutic utility of **T-1095A** and other SGLT inhibitors. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, which is essential for the advancement of novel diabetes therapies.

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